Schisantherin A

Übersicht

Beschreibung

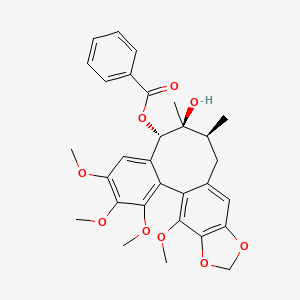

Schisantherin A ist ein Dibenzocyclooctadienlignan, das aus den Früchten von Schisandra sphenanthera isoliert wurde. Es wird in der traditionellen chinesischen Medizin unter dem Namen Wuweizi als Antitussivum, Tonikum und Beruhigungsmittel verwendet . Diese Verbindung zeigt eine Reihe von pharmakologischen Aktivitäten, darunter entzündungshemmende, antioxidative und leberschützende Wirkungen .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: this compound kann durch verschiedene chemische Reaktionen synthetisiert werden, die die Cyclisierung bestimmter Vorläufermoleküle beinhalten. Die Syntheserouten beinhalten typischerweise die Verwendung von Reagenzien wie Methylendioxy-, Methyl-, Methoxy-, Benzoyl- und Hydroxylgruppen . Die Reaktionsbedingungen erfordern oft eine präzise Steuerung von Temperatur, pH-Wert und Lösungsmittelsystemen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beruht hauptsächlich auf der Extraktion aus den Früchten von Schisandra sphenanthera. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die aktive Verbindung zu isolieren. Moderne Techniken wie Ultra-Hochleistungsflüssigchromatographie gekoppelt mit Hybrid-Triple-Quadrupol-Flugzeit-Massenspektrometrie (UHPLC-Q-TOF-MS/MS) werden eingesetzt, um die Reinheit und Qualität der extrahierten Verbindung zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Schisantherin A can be synthesized through various chemical reactions involving the cyclization of specific precursor molecules. The synthetic routes typically involve the use of reagents such as methylenedioxy, methyl, methoxy, benzoxyl, and hydroxyl groups . The reaction conditions often require precise control of temperature, pH, and solvent systems to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the fruit of Schisandra sphenanthera. The extraction process involves the use of solvents such as ethanol or methanol to isolate the active compound. Advanced techniques like ultra-high-performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) are employed to ensure the purity and quality of the extracted compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Schisantherin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion, Methylierung und Konjugation mit Glucuronid-, Taurin-, Glucose- und Glutathiongruppen . Diese Reaktionen sind für seine metabolische Transformation und biologische Aktivität unerlässlich.

Häufige Reagenzien und Bedingungen: Die bei den Reaktionen von this compound verwendeten Reagenzien umfassen Oxidationsmittel, Reduktionsmittel und Methylierungsmittel. Die Reaktionsbedingungen umfassen oft spezifische pH-Werte, Temperaturen und Lösungsmittelsysteme, um die gewünschten chemischen Transformationen zu ermöglichen.

Hauptsächlich gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, sind seine Metaboliten, die mit UHPLC-Q-TOF-MS/MS identifiziert werden. Diese Metaboliten spielen eine entscheidende Rolle bei den pharmakologischen Wirkungen der Verbindung und sind in verschiedene Stoffwechselwege beteiligt .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Es wird als Referenzverbindung in der Untersuchung von Lignanen und ihren chemischen Eigenschaften verwendet.

Medizin: Die Verbindung hat sich als vielversprechend für die Behandlung von entzündlichen Erkrankungen, Herz-Kreislauf-Erkrankungen und neurodegenerativen Erkrankungen erwiesen

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege. Es hemmt die Aktivierung der extrazellulären signalregulierten Kinase (ERK), p38 und der c-jun NH2-terminalen Kinase (JNK) Phosphorylierungsproteinexpression . Zusätzlich hemmt es die Translokation von p65-NF-κB in den Kern durch den Abbau von IκBα . Diese Aktionen führen zur Unterdrückung von Entzündungszytokinen und zur Modulation von oxidativem Stress und Apoptose-Signalwegen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Neuroprotective Effects

Schisantherin A exhibits strong neuroprotective activity, particularly in models of Parkinson’s disease. Research indicates that it protects against the loss of dopaminergic neurons induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The compound’s neuroprotective mechanisms are linked to its ability to modulate oxidative stress and inflammation through pathways involving MAPK and NF-κB signaling .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated in various studies. It inhibits lipopolysaccharide (LPS)-induced production of inflammatory cytokines by blocking NF-κB and MAPK pathways in macrophages. Specifically, it reduces levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2) in a concentration-dependent manner .

3. Sedative and Hypnotic Effects

this compound has been identified as a potential sedative agent. Studies show that it increases gamma-aminobutyric acid (GABA) levels while decreasing glutamate levels in brain tissues, suggesting a mechanism similar to that of traditional sedatives used in treating insomnia .

4. Antitumor Activity

Recent investigations highlight the compound's antitumor effects, particularly against hepatocellular carcinoma. This compound has been shown to inhibit cell proliferation by regulating glucose metabolism pathways and inducing apoptosis in cancer cells .

Case Studies

Wirkmechanismus

Schisantherin A exerts its effects through multiple molecular targets and pathways. It inhibits the activation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK) phosphorylation protein expression . Additionally, it inhibits the translocation of p65-NF-κB into the nucleus by degrading IκBα . These actions result in the suppression of inflammatory cytokines and the modulation of oxidative stress and apoptosis pathways .

Vergleich Mit ähnlichen Verbindungen

Schisantherin A wird mit anderen Dibenzocyclooctadienlignanen wie Schisandrin und Schisandrin B verglichen. Obwohl all diese Verbindungen ähnliche strukturelle Merkmale und pharmakologische Aktivitäten aufweisen, ist this compound einzigartig in seiner starken entzündungshemmenden und leberschützenden Wirkung . Zu den ähnlichen Verbindungen gehören:

Schisandrin: Bekannt für seine sedativen, hypnotischen und antioxidativen Eigenschaften.

Schisandrin B: Zeigt neuroprotektive und entzündungshemmende Wirkungen.

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen ist. Seine einzigartigen chemischen Eigenschaften und pharmakologischen Aktivitäten machen es zu einem wertvollen Forschungsobjekt und Anwendungsgegenstand.

Biologische Aktivität

Schisantherin A (Sch A) is a dibenzocyclooctadiene lignan derived from the fruit of Schisandra chinensis (Turcz.) Baill. This compound has garnered attention due to its diverse biological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and anticancer properties. This article delves into the pharmacological effects of Sch A, highlighting key research findings, case studies, and mechanisms of action.

Pharmacological Effects

-

Neuroprotective Activity

- Sch A has demonstrated significant neuroprotective effects in various models. In a study using a Parkinson's disease (PD) mouse model, Sch A was found to protect against the loss of TH-positive dopaminergic neurons induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .

- It also prevented neuronal toxicity induced by glutamate and 6-hydroxydopamine (6-OHDA) in zebrafish and SH-SY5Y neuroblastoma cells. Notably, Sch A reduced intracellular reactive oxygen species (ROS) and nitric oxide (NO) overproduction by inhibiting inducible nitric oxide synthase (iNOS) .

- Hepatoprotective Effects

- Anti-cancer Properties

- Cognitive Enhancement

The biological activities of Sch A are mediated through several molecular pathways:

- Antioxidant Activity : Sch A enhances the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which are critical for reducing oxidative stress .

- Anti-inflammatory Pathways : It modulates inflammatory responses by inhibiting the activation of MAPK and NF-κB signaling pathways, which are pivotal in inflammatory processes .

- Regulation of Apoptosis : Sch A exhibits antiapoptotic effects through its influence on GSK3β and other signaling molecules involved in cell survival .

Comparative Data Table

| Biological Activity | Model/Study Type | Key Findings |

|---|---|---|

| Neuroprotection | PD Mouse Model | Protects TH-positive neurons from MPTP toxicity |

| Hepatoprotection | NAFLD Rat Model | Alleviates liver damage via microbiome modulation |

| Anti-cancer | Hepatocellular Carcinoma Cells | Inhibits proliferation via glucose metabolism |

| Cognitive Enhancement | D-galactose Induced Memory Impairment | Improves memory performance in behavioral tests |

Case Studies

- Neuroprotective Study : In a controlled experiment involving zebrafish models treated with 6-OHDA, Sch A significantly reduced dopaminergic neuron loss, showcasing its potential as a therapeutic agent for neurodegenerative diseases .

- Hepatoprotective Study : In a study assessing the effects of Sch A on NAFLD, researchers found that it improved liver function markers and reduced fat accumulation in liver tissues .

Eigenschaften

IUPAC Name |

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCGDBKFOKKVAC-DSASHONVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207261 | |

| Record name | Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S-(5alpha,6beta,7beta))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58546-56-8 | |

| Record name | Schisantherin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S-(5alpha,6beta,7beta))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANTHERIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873480KS4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.